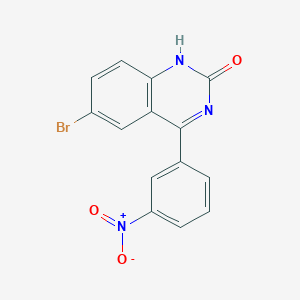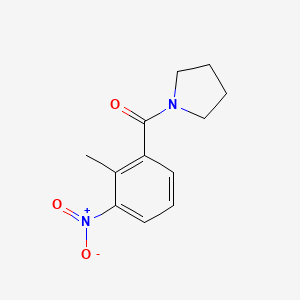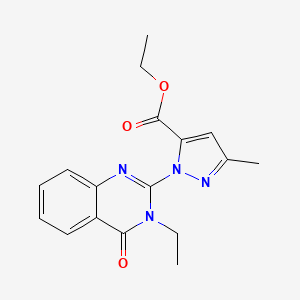![molecular formula C18H20N2O4 B5874362 N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide, also known as AF-16, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of furan-based compounds that have shown promising results in various studies.
科学的研究の応用
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. In one study, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide was shown to inhibit the growth of breast cancer cells in vitro. Another study showed that N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide had anti-fibrotic effects in a mouse model of liver fibrosis. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide has also been studied for its potential use in treating inflammatory bowel disease.
作用機序
The exact mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide is not fully understood. However, it has been suggested that N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide has also been shown to inhibit the activation of certain signaling pathways involved in fibrosis.
Biochemical and Physiological Effects:
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide has also been shown to inhibit the proliferation of cancer cells and induce cell death. In addition, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide has been shown to reduce the production of collagen and other extracellular matrix proteins involved in fibrosis.
実験室実験の利点と制限
One advantage of using N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide in lab experiments is its high purity and good yield. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide has also been shown to have low toxicity in vitro. However, one limitation of using N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide.
将来の方向性
There are several future directions for research on N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide. One area of interest is its potential use in treating inflammatory bowel disease. Another area of interest is its potential use in treating liver fibrosis. Further studies are needed to fully understand the mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide and to determine its potential therapeutic applications in various diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide are needed to assess its potential for clinical use.
合成法
The synthesis of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide involves the reaction between 2-furancarboxylic acid and 6-aminocaproic acid, followed by the reaction with furfurylamine. The final product is obtained by the reaction with furfuryl isocyanate. This method has been reported to yield a high purity product with a good yield.
特性
IUPAC Name |
N-[(E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-17(16-8-6-12-24-16)19-15(13-14-7-5-11-23-14)18(22)20-9-3-1-2-4-10-20/h5-8,11-13H,1-4,9-10H2,(H,19,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFDMTRURBVBIQ-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)
![2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5874286.png)


![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)


![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
